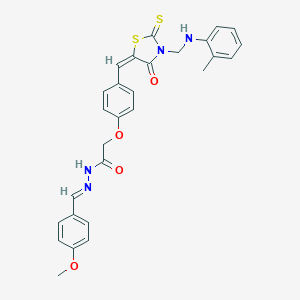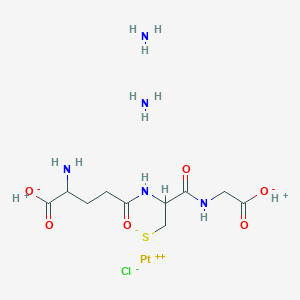
Diamminechloro(glutathionato-S)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diamminechloro(glutathionato-S)platinum(II), also known as platinum(II) complex, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is a coordination complex that contains platinum as its central metal ion. It is synthesized by reacting platinum(II) chloride with glutathione and ammonia. The resulting compound has a unique structure that allows it to interact with DNA, leading to the inhibition of cell division and ultimately, cancer cell death.
Mecanismo De Acción
The mechanism of action of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves its interaction with DNA. The compound binds to DNA, forming adducts that interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately, cancer cell death.
Efectos Bioquímicos Y Fisiológicos
Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, leading to an increased immune response against cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) in lab experiments is its ability to selectively target cancer cells, leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as nausea, vomiting, and kidney damage.
Direcciones Futuras
There are several future directions for research on diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II). One area of focus is the development of new formulations of the compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Métodos De Síntesis
The synthesis of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves the reaction of Diamminechloro(glutathionato-S)platinum(II)(II) chloride with glutathione and ammonia. The reaction takes place in an aqueous solution and is typically carried out under mild conditions. The resulting compound is a yellow-orange crystalline solid that is soluble in water.
Aplicaciones Científicas De Investigación
Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been extensively studied for its potential applications in cancer treatment. Researchers have found that the compound is effective against a wide range of cancer cell lines, including lung, breast, and ovarian cancer. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Propiedades
Número CAS |
128353-81-1 |
|---|---|
Nombre del producto |
Diamminechloro(glutathionato-S)platinum(II) |
Fórmula molecular |
C10H22ClN5O6PtS |
Peso molecular |
570.9 g/mol |
Nombre IUPAC |
2-amino-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfidopropan-2-yl]amino]-5-oxopentanoate;azane;hydron;platinum(2+);chloride |
InChI |
InChI=1S/C10H17N3O6S.ClH.2H3N.Pt/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;;;;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);1H;2*1H3;/q;;;;+2/p-2 |
Clave InChI |
NQUDETLFUWYXSV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2] |
SMILES canónico |
[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2] |
Sinónimos |
cis(Pt(NH3)2Cl(SG)) diamminechloro(glutathionato-S)platinum(II) diamminechloro(glutathionato-S)platinum(II), (SP-4-3)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



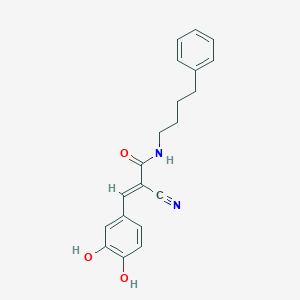
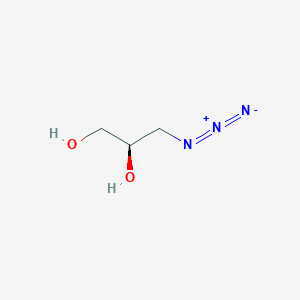
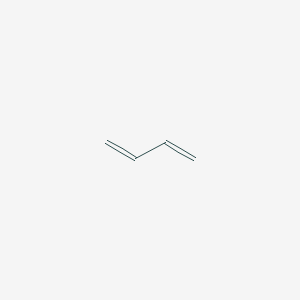

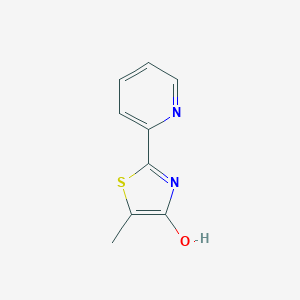
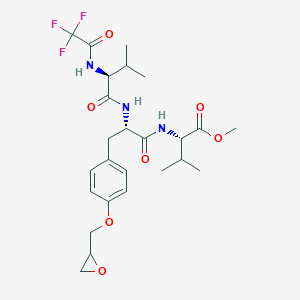
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
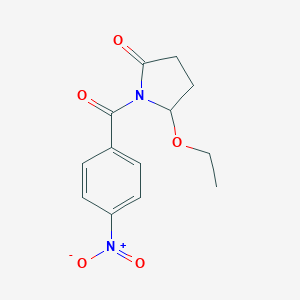
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
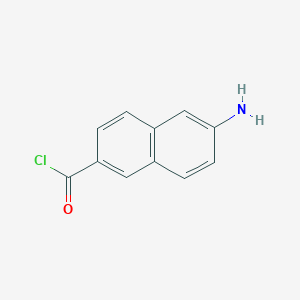

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
